Diamino-1lambda4,2,5-thiadiazol-1-one
Overview
Description
Diamino-1lambda4,2,5-thiadiazol-1-one is a heterocyclic compound with the molecular formula C2H4N4OS. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom.
Mechanism of Action
Mode of Action
It is known that the compound can form complexes with metal ions , which could potentially influence its interaction with its targets.
Result of Action
It has been suggested that the compound and its metal complexes show greater activity against some microorganisms compared to the parent compounds .
Action Environment
It is known that the synthesis of the compound involves the use of mgo nanoparticles as heterogeneous catalysts , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diamino-1lambda4,2,5-thiadiazol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with an appropriate carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diamino-1lambda4,2,5-thiadiazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiadiazole compounds .
Scientific Research Applications
Diamino-1lambda4,2,5-thiadiazol-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Diamino-1lambda4,2,5-thiadiazol-1-one can be compared with other similar compounds, such as:
3,4-Diamino-1,2,5-thiadiazole: Similar in structure but lacks the oxygen atom.
2-Amino-1,3,4-thiadiazole: Contains a different arrangement of nitrogen and sulfur atoms.
4-Amino-3-mercapto-1,2,5-thiadiazole: Contains a mercapto group instead of an amino group.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of both amino and oxygen functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-oxo-1,2,5-thiadiazole-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4OS/c3-1-2(4)6-8(7)5-1/h(H2,3,5)(H2,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKJZSNKNPNUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS(=O)N=C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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